molecular formula C11H14ClNO B172635 3-(4-Chlorophenyl)piperidin-3-ol CAS No. 121751-79-9

3-(4-Chlorophenyl)piperidin-3-ol

Cat. No. B172635
M. Wt: 211.69 g/mol
InChI Key: XYQUPAHDQDEJAO-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)piperidin-3-ol” is a chemical compound with the CAS Number: 173447-88-6 . It has a molecular weight of 248.15 . It is a powder in physical form .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)piperidin-3-ol” consists of a piperidine bound to a phenyl group .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

The compound “3-(4-Chlorophenyl)piperidin-3-ol” is a powder in physical form . It has a molecular weight of 248.15 .

Scientific Research Applications

Crystal Structure and Antimicrobial Activity

  • Crystal Structure Analysis: 3-(4-Chlorophenyl)piperidin-3-ol and its derivatives have been studied for their crystal structure using techniques like X-ray diffraction. The molecular structures of these compounds have been established through these measurements, revealing intricate details like the chair form of the piperidine ring and the orientation of the chlorophenyl rings (Okasha et al., 2022; Balamurugan et al., 2007; Priya et al., 2015).
  • Antimicrobial Activity: Certain derivatives of 3-(4-Chlorophenyl)piperidin-3-ol have displayed favorable antimicrobial activities, resembling the effectiveness of reference antimicrobial agents. These compounds have shown both bactericidal and fungicidal effects, making them potential candidates for antimicrobial applications (Okasha et al., 2022).

Spectroscopic Studies and Quantum Chemical Analysis

  • Spectroscopic and Quantum Chemical Studies: Detailed spectroscopic analysis like NMR and vibrational analysis along with quantum chemical studies using methods like density functional theory (DFT) have been performed. These studies aim at understanding the molecular geometry, electronic structure, and reactivity of these compounds, which is crucial for their application in various scientific domains (Fatma et al., 2017; Anusevičius et al., 2014).

Enantioseparation and Antioxidant Activity

  • Enantioseparation Studies: The enantioseparation of derivatives of 3-(4-Chlorophenyl)piperidin-3-ol has been investigated using capillary electrophoresis. This is a key process in the pharmaceutical industry for the separation of enantiomers, which can have different therapeutic effects (Wang Jinyue, 2011).
  • Antioxidant Potency: The antioxidant efficacy of certain derivatives has been evaluated, demonstrating their potential as antioxidants. This has implications in mitigating oxidative stress-related diseases and in the preservation of pharmaceutical and food products (Dineshkumar & Parthiban, 2022).

Safety And Hazards

The compound “3-(4-Chlorophenyl)piperidin-3-ol” has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 .

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

3-(4-chlorophenyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11/h2-5,13-14H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQUPAHDQDEJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HF Vischer, JW Hulshof, S Hulscher… - Bioorganic & medicinal …, 2010 - Elsevier
Human cytomegalovirus (HCMV) is a widespread human pathogen, possessing onco-modulatory properties. Constitutive signaling of the HCMV-encoded chemokine receptor US28 …
Number of citations: 34 www.sciencedirect.com

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